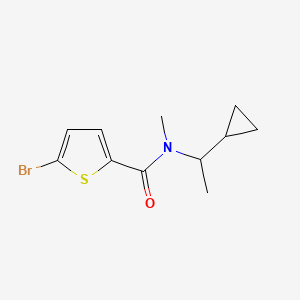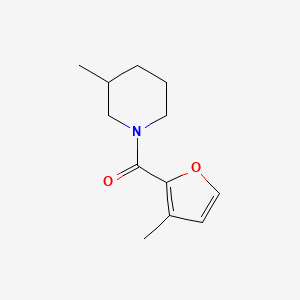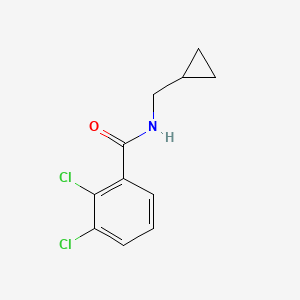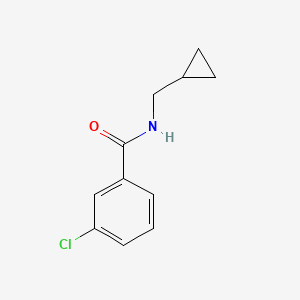
3-chloro-N-(cyclopropylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(cyclopropylmethyl)benzamide, also known as CCMB, is a synthetic compound that has been widely used in scientific research. CCMB is a benzamide derivative that has a cyclopropylmethyl group attached to the nitrogen atom, and a chlorine atom attached to the benzene ring. CCMB has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral infection. 3-chloro-N-(cyclopropylmethyl)benzamide has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in the inflammatory response. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(cyclopropylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells and is a marker of cell death.
実験室実験の利点と制限
One advantage of 3-chloro-N-(cyclopropylmethyl)benzamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of 3-chloro-N-(cyclopropylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-chloro-N-(cyclopropylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the precise signaling pathways involved in 3-chloro-N-(cyclopropylmethyl)benzamide's biological activities. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-chloro-N-(cyclopropylmethyl)benzamide are needed to determine its optimal dosing and administration.
合成法
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction yields 3-chloro-N-(cyclopropylmethyl)benzamide as a white solid with a melting point of 141-143°C. The purity of 3-chloro-N-(cyclopropylmethyl)benzamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-chloro-N-(cyclopropylmethyl)benzamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.
In addition to its anti-inflammatory properties, 3-chloro-N-(cyclopropylmethyl)benzamide has been studied for its anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
3-chloro-N-(cyclopropylmethyl)benzamide has also been studied for its anti-viral properties. It has been shown to inhibit the replication of hepatitis B virus in vitro, and to reduce the viral load in animal models of hepatitis B infection.
特性
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPWWBSJOTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
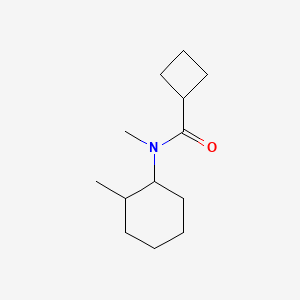
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
